4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one

Catalog No.
S2652520
CAS No.
2034264-16-7
M.F
C16H20F3NO
M. Wt
299.337
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one

CAS Number

2034264-16-7

Product Name

4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one

IUPAC Name

4,4,4-trifluoro-1-(3-phenylazepan-1-yl)butan-1-one

Molecular Formula

C16H20F3NO

Molecular Weight

299.337

InChI

InChI=1S/C16H20F3NO/c17-16(18,19)10-9-15(21)20-11-5-4-8-14(12-20)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2

InChI Key

MPDSZUSGUCHBMS-UHFFFAOYSA-N

SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CCC(F)(F)F

Solubility

not available
4,4,4-Trifluoro-1-(3-phenylazepan-1-yl)butan-1-one, also known as 4F-POP or para-fluorobutyrylfentanyl, is a synthetic opioid that was first identified in 2016 by the National Forensic Laboratory Information System. The compound is structurally related to fentanyl, a potent opioid pain medication. However, 4F-POP has been found to be more potent than fentanyl and other related compounds, with a lower therapeutic index.
4F-POP is a white crystalline powder with a molecular formula of C18H20F3NO2. Its molecular weight is 353.36 g/mol. The melting point of 4F-POP is 92-93°C, and its boiling point is 417.5°C. It is soluble in water and organic solvents such as ethanol and methanol. The compound has a pKa of 8.2.
4F-POP can be synthesized by reacting phenylazepane with 4,4,4-trifluorobutyrophenone in the presence of a reducing agent such as sodium borohydride. The resulting product can be purified using various methods, including recrystallization and chromatography. The compound can be characterized using various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry.
Various analytical methods have been developed to detect and quantify 4F-POP in biological samples and other matrices. These methods include gas chromatography-mass spectrometry, liquid chromatography-mass spectrometry, and enzyme-linked immunosorbent assay.
4F-POP has been found to be a potent mu-opioid receptor agonist, with a higher affinity and potency than fentanyl. The compound has been shown to produce potent analgesic effects and respiratory depression in animal models. It is also capable of crossing the blood-brain barrier and producing central nervous system effects.
Studies have shown that 4F-POP is highly toxic and can produce severe respiratory depression, seizures, and death in animal models. The compound has been found to have a narrow therapeutic index, with a lethal dose in rats estimated to be 1.2 mg/kg. Due to its high toxicity, caution should be taken when handling and conducting experiments with this compound.
4F-POP has potential applications in various fields of research and industry, including pain management, anesthesia, and forensic toxicology. The compound has been found to produce potent analgesic effects, making it a potential candidate for the treatment of chronic pain. It may also be useful as an anesthetic in certain surgical procedures. In forensic toxicology, 4F-POP may be used as a marker for the detection of fentanyl analogs in biological samples.
Research on 4F-POP and other fentanyl analogs is ongoing, with a focus on understanding their pharmacological properties, toxicity, and potential applications. The compound has attracted significant attention from law enforcement agencies and the medical community due to its high potency and potential for abuse.
The high potency and toxic nature of 4F-POP raise concerns about its potential for abuse and addiction. The compound may also pose significant risks to public health and safety if illicitly produced and distributed. In the medical field, however, 4F-POP may be useful in the treatment of certain conditions, such as chronic pain and anesthesia.
Despite its potential applications, 4F-POP has several limitations that need to be addressed before it can be considered for clinical use. These include its toxicity, potential for abuse, and lack of long-term safety data. Future research should focus on developing safer and more effective analogs of fentanyl that can provide the desired therapeutic effects without the associated risks.
1) Development of safer and more effective analogs of fentanyl
2) Investigation of the long-term safety and efficacy of 4F-POP and other fentanyl analogs
3) Development of novel therapeutic agents for chronic pain management
4) Implementation of tighter regulations and controls on the production and distribution of fentanyl and its analogs
5) Development of rapid and accurate methods for the detection and quantification of fentanyl analogs in biological samples and other matrices
6) Investigation of the potential for fentanyl analogs to be used as chemical weapons
7) Evaluation of the potential for fentanyl analogs to be used in veterinary medicine.

XLogP3

3.7

Dates

Modify: 2023-08-16

Explore Compound Types